2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(4-phenylbutan-2-yl)acetamide
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Overview
Description
- It belongs to the class of quinazolinone derivatives and exhibits interesting pharmacological properties.
- The compound’s chemical formula is C24H26N4O4 .
2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(4-phenylbutan-2-yl)acetamide: , is a synthetic organic compound with a complex structure.
Preparation Methods
- Synthetic Routes :
- One common synthetic route involves the condensation reaction between 6,7-dimethoxy-4-oxoquinazoline and 4-phenylbutan-2-ylamine .
- The reaction typically occurs under acidic conditions and yields the desired compound.
- Industrial Production :
- While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in the laboratory using the above route.
Chemical Reactions Analysis
- Reactivity :
- Compound X is relatively stable but can undergo several reactions:
- Oxidation : It can be oxidized to form various derivatives.
- Reduction : Reduction of the quinazolinone ring may lead to different products.
- Substitution : Substitution reactions at the phenyl or quinazolinone positions are possible.
- Compound X is relatively stable but can undergo several reactions:
- Common Reagents and Conditions :
- Oxidation : Reagents like m-chloroperbenzoic acid (m-CPBA) or peracids are used.
- Reduction : Hydrazine hydrate , sodium borohydride , or catalytic hydrogenation can reduce the compound.
- Substitution : Various nucleophiles (e.g., amines , alkoxides ) can be employed.
- Major Products :
- Oxidation may yield hydroxyquinazolinones or nitroquinazolinones .
- Reduction could lead to dihydroquinazolinones .
- Substitution reactions result in various derivatives.
Scientific Research Applications
- Chemistry :
- Compound X serves as a synthetic intermediate for other quinazolinone-based compounds.
- It’s used in medicinal chemistry for drug development.
- Biology and Medicine :
- Researchers explore its anticancer , antiviral , and antibacterial properties.
- It may interact with specific enzymes or receptors .
- Industry :
- Limited industrial applications, but it’s a valuable building block.
Mechanism of Action
- The exact mechanism isn’t fully elucidated.
- It likely interacts with cellular targets , affecting processes like DNA replication , protein synthesis , or cell signaling .
Comparison with Similar Compounds
- Similar Compounds :
- Quinazolinones , such as gefitinib (an anticancer drug) and prazosin (an α1-adrenergic receptor antagonist).
- Uniqueness :
- Compound X’s unique structure combines a quinazolinone core with a phenylbutyl side chain.
Remember, this compound’s research is ongoing, and new findings may emerge
: Reference 1 : Reference 2 : Reference 3 : Reference 4
Properties
Molecular Formula |
C22H25N3O4 |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-(4-phenylbutan-2-yl)acetamide |
InChI |
InChI=1S/C22H25N3O4/c1-15(9-10-16-7-5-4-6-8-16)24-21(26)13-25-14-23-18-12-20(29-3)19(28-2)11-17(18)22(25)27/h4-8,11-12,14-15H,9-10,13H2,1-3H3,(H,24,26) |
InChI Key |
HHCODBSNRHXJSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CN2C=NC3=CC(=C(C=C3C2=O)OC)OC |
Origin of Product |
United States |
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